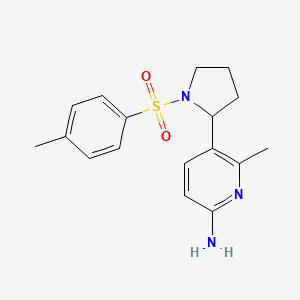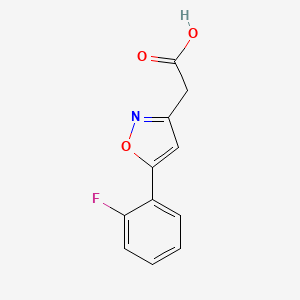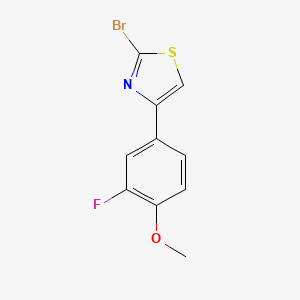
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-8-メトキシ-1-メチル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸は、キノロン系誘導体です。キノロン系は、様々な細菌病原体に対して幅広い活性を有する合成抗菌剤の一種です。
2. 製法
合成経路と反応条件
5-クロロ-8-メトキシ-1-メチル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸の合成は、通常、以下の手順で行われます。
出発物質: 合成はキノリンコアの調製から始まります。
塩素化: 5位に塩素原子を導入します。
メトキシ化: 8位にメトキシ基を導入します。
メチル化: 1位にメチル基を導入します。
酸化: 4-オキソ基を形成します。
カルボキシル化: 3位にカルボン酸基を導入します。
これらのステップには、塩素化剤、メトキシ化剤、メチル化剤、酸化剤などの様々な試薬と触媒が関与します。温度、溶媒、反応時間などの反応条件は、高収率と純度を達成するために最適化されています。
工業的製造方法
工業的な設定では、5-クロロ-8-メトキシ-1-メチル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸の製造は、連続フローリアクターを使用した大規模合成で行われます。これにより、反応条件をより適切に制御し、スケーラビリティを実現できます。自動化システムの使用は、品質の一貫性を保証し、汚染のリスクを軽減します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline core.
Chlorination: Introduction of the chlorine atom at the 5-position.
Methoxylation: Introduction of the methoxy group at the 8-position.
Methylation: Introduction of the methyl group at the 1-position.
Oxidation: Formation of the 4-oxo group.
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
These steps involve various reagents and catalysts, such as chlorinating agents, methoxylating agents, methylating agents, and oxidizing agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This allows for better control of reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
反応の種類
酸化: この化合物は、様々な酸化された誘導体を生成する酸化反応を起こす可能性があります。
還元: 還元反応は、4-オキソ基をヒドロキシル基に変換できます。
置換: 5位の塩素原子は、他の官能基と置換することができます。
加水分解: カルボン酸基は、対応するカルボン酸塩を生成する加水分解を受ける可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換剤: アミン、チオールなどの求核剤。
加水分解剤: 水溶液中の酸または塩基。
主要な生成物
酸化された誘導体: 様々なキノリンN-オキシド。
還元された誘導体: ヒドロキシキノリン。
置換された誘導体: アミノキノリン、チオキノリン。
カルボン酸塩: カルボン酸のナトリウム塩またはカリウム塩。
4. 科学研究への応用
5-クロロ-8-メトキシ-1-メチル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸は、科学研究においていくつかの応用があります。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性および抗真菌性の可能性について研究されています。
医学: 感染症の治療における抗菌剤としての潜在的な用途について調査されています。
産業: 抗菌コーティングなどの特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antibacterial agent in the treatment of infections.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
5-クロロ-8-メトキシ-1-メチル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸の作用機序は、細菌のDNAジャイレースとトポイソメラーゼIVの阻害を伴います。これらの酵素は、細菌のDNA複製、転写、修復に不可欠です。これらの酵素を阻害することにより、この化合物は細菌の複製を阻止し、最終的に細菌の死に至らしめます。
類似化合物との比較
類似化合物
シプロフロキサシン: 広く使用されているフルオロキノロン系抗生物質。
ノルフロキサシン: 同様の抗菌活性を有する別のフルオロキノロン。
レボフロキサシン: 幅広い活性を有する第3世代フルオロキノロン。
独自性
5-クロロ-8-メトキシ-1-メチル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸は、その特定の置換パターンにより、他のキノロンと比較して異なる生物活性と薬物動態的特性を付与する可能性があります。8位のメトキシ基と5位の塩素原子は、他のキノロンには一般的ではなく、細菌酵素との相互作用や耐性プロファイルが異なる可能性があります。
特性
分子式 |
C12H10ClNO4 |
|---|---|
分子量 |
267.66 g/mol |
IUPAC名 |
5-chloro-8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-14-5-6(12(16)17)11(15)9-7(13)3-4-8(18-2)10(9)14/h3-5H,1-2H3,(H,16,17) |
InChIキー |
UGZOZTVKQKHMON-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C2=C(C=CC(=C21)OC)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


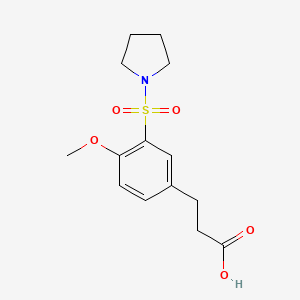


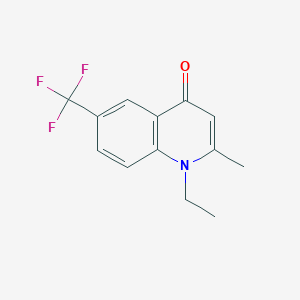
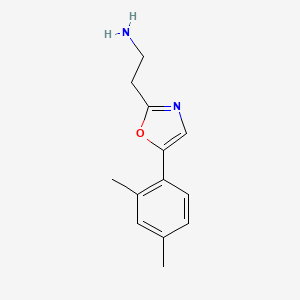


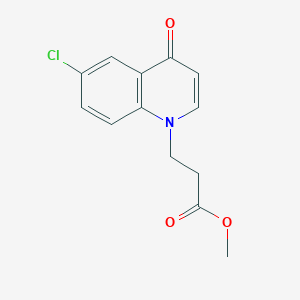
![4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11810381.png)
